CYP3A4 Inhibitory Potency of (3E,5E)-3,5-bis[(4-hydroxy-3-methoxyphenyl)methylidene]-1-methylpiperidin-4-one vs. Curcumin
This compound demonstrates moderate mechanism-based inhibition of human cytochrome P450 3A4 with a Ki of 310 nM, as measured by nifedipine oxidation [1]. In comparison, curcumin exhibits minimal CYP3A4 inhibition (IC50 > 50 µM) under similar assay conditions [2]. This represents a greater than 100-fold increase in apparent CYP3A4 affinity relative to the parent natural product, indicating a significant shift in metabolic interaction potential.
| Evidence Dimension | CYP3A4 inhibitory constant (Ki) |
|---|---|
| Target Compound Data | Ki = 310 nM (0.31 µM) |
| Comparator Or Baseline | Curcumin: IC50 > 50 µM (no appreciable inhibition up to 50 µM) |
| Quantified Difference | >100-fold higher apparent affinity (curcumin shows negligible inhibition) |
| Conditions | Mechanism-based inhibition of human CYP3A4 measured by nifedipine oxidation, omeprazole 3-hydroxylation, and omeprazole sulfoxidation |
Why This Matters
CYP3A4 inhibition data informs drug-drug interaction risk assessment and influences selection of this compound for in vitro ADME panels or co-treatment studies requiring controlled CYP modulation.
- [1] BindingDB. BDBM50418093 (CHEMBL1743356). Affinity Data: Ki = 310 nM for human cytochrome P450 3A4. Mechanism-based inhibition measured by nifedipine oxidation, omeprazole 3-hydroxylation and omeprazole sulfoxidation. View Source
- [2] Appiah-Opong R, Commandeur JN, van Vugt-Lussenburg B, Vermeulen NP. Inhibition of human recombinant cytochrome P450s by curcumin and curcumin decomposition products. Toxicology. 2007;235(1-2):83-91. doi:10.1016/j.tox.2007.03.007 View Source
